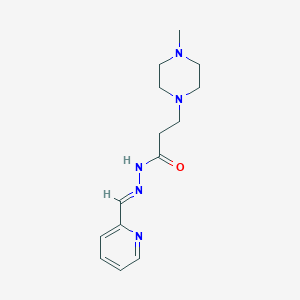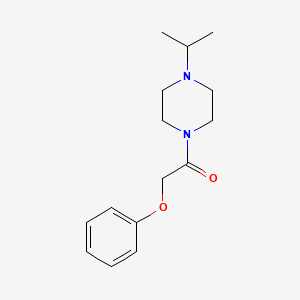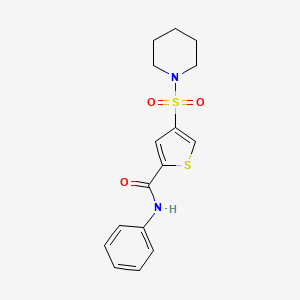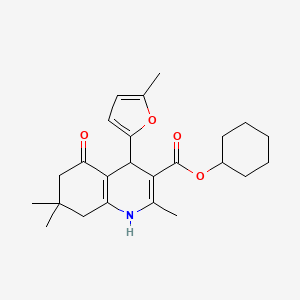![molecular formula C20H27N3O3 B5515307 1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)
1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar spiro compounds often involves multi-component reactions, showcasing the efficiency of combining multiple reactants to form complex structures in a single step. For example, Dandia et al. (2007) have developed an efficient synthesis of fluorine-containing substituted spiro compounds using nonconventional methods, highlighting rapid, one-pot reactions under microwave irradiation and sonication, resulting in excellent yields and short reaction times (Dandia, Gautam, & Jain, 2007). This approach is reflective of the methods that might be applied to synthesize the compound of interest, focusing on efficiency and the incorporation of diverse functional groups.
Molecular Structure Analysis
The analysis of molecular structures of similar compounds involves advanced spectroscopic techniques and computational methods to elucidate their complex frameworks. Pospíšilová, Krchňák, & Schütznerová (2018) have described the solid-phase synthesis of spiroquinazolines, indicating the importance of cyclization reactions in forming the spiro linkage and the role of molecular structure in determining the pharmacological relevance of these compounds (Pospíšilová, Krchňák, & Schütznerová, 2018).
Chemical Reactions and Properties
Spiro compounds are known for their unique chemical reactions, primarily due to the presence of multiple reactive centers. Shestopalov et al. (2003) explored the cross-condensation of cyanoacetic acid derivatives, demonstrating the synthesis of spiro compounds through regioselective, electrochemical methods that provide analytically pure products without the need for further purification (Shestopalov et al., 2003). These methods underscore the diverse chemical properties and reactions unique to spiro structures, including the compound of interest.
Physical Properties Analysis
The physical properties of spiro compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. Sharma et al. (2016) provided insight into the green synthesis of spiro compounds, emphasizing their spectral and X-ray crystallographic behaviors, which are fundamental for assessing the physical properties of these molecules (Sharma, Brahmachari, Kant, & Gupta, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, of spiro compounds can be complex due to their intricate structures. Research by Zou et al. (2012) on the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives underlines the innovative approaches to explore the chemical properties and reactivity of spiro compounds, highlighting the role of catalysis and reaction conditions in achieving desired outcomes (Zou, Hu, Liu, & Shi, 2012).
特性
IUPAC Name |
1'-(2,2-dimethyloxane-4-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-19(2)13-14(7-12-26-19)17(24)23-10-8-20(9-11-23)18(25)21-15-5-3-4-6-16(15)22-20/h3-6,14,22H,7-13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLOFPISJUNQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5515225.png)

![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)
![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)
![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)


![1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5515281.png)
![(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5515287.png)


![(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515321.png)

![4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)